2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
Future Directions
There are several future directions for research on 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One area of research could focus on developing more efficient synthesis methods for this compound. Another area of research could focus on identifying the specific molecular targets of this compound and elucidating its mechanism of action. Additionally, further studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
Synthesis Methods
The synthesis of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been achieved using various methods. One commonly used method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with vinyl magnesium bromide to yield the final product.
Scientific Research Applications
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been studied extensively for its potential scientific research applications. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Properties
IUPAC Name |
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYGAUGABSNNJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.